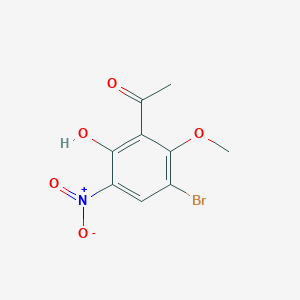
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of dibenzodiazepines, which are characterized by their unique structural framework and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine typically involves the condensation of 3-dimethylaminopropylmagnesium chloride with a suitable dibenzodiazepine precursor . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: This compound is employed in studies related to cellular signaling and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazothiazoles: Studied for their potential as therapeutic agents.
Uniqueness
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is unique due to its specific structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
2204-57-1 |
|---|---|
Molekularformel |
C18H23N3 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-14-15-8-3-4-9-16(15)19-17-10-5-6-11-18(17)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChI-Schlüssel |
CGDLRXBBGWBJAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1CC2=CC=CC=C2NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
